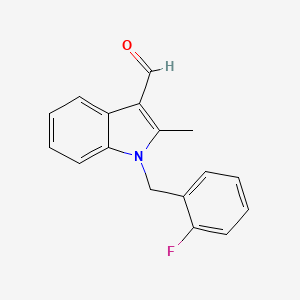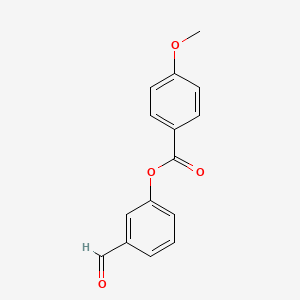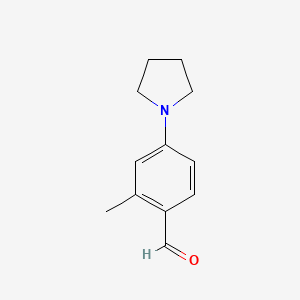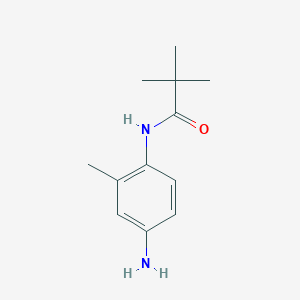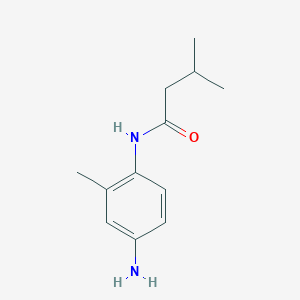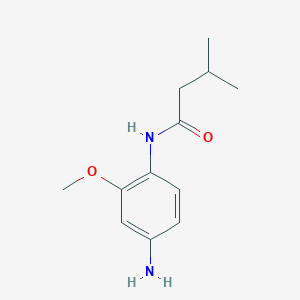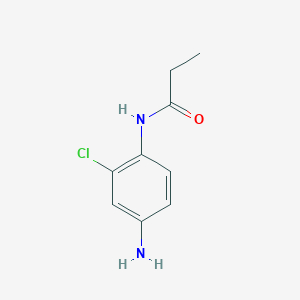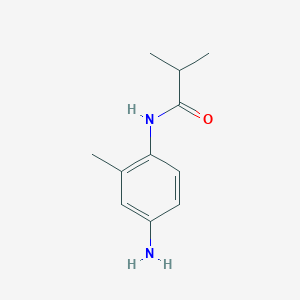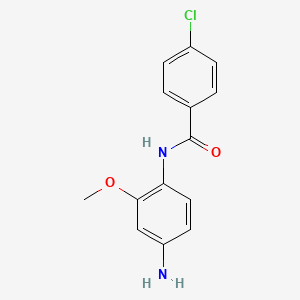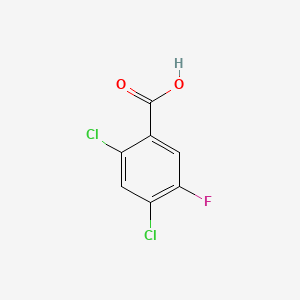
2,4-二氯-5-氟苯甲酸
概述
描述
2,4-Dichloro-5-fluorobenzoic acid is a chemical compound with the molecular formula C7H3Cl2FO2. It is characterized by the presence of two chlorine atoms and one fluorine atom attached to a benzoic acid core. This compound is known for its white to light yellow crystalline powder form and has a melting point of 144-146°C . It is primarily used as an intermediate in the synthesis of various antibacterial agents .
科学研究应用
2,4-Dichloro-5-fluorobenzoic acid is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: It is used in the development of antibacterial agents.
Medicine: The compound is an intermediate in the synthesis of drugs with potential therapeutic applications.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
作用机制
Target of Action
It’s known that benzylic halides, which are structurally similar to this compound, typically react via an sn1 or sn2 pathway .
Mode of Action
The mode of action of 2,4-Dichloro-5-fluorobenzoic acid involves interactions with its targets, leading to changes at the molecular level. For instance, in the case of benzylic halides, a free radical reaction can occur . The initiating step involves the loss of a bromo atom, leaving behind a succinimidyl radical. This radical then removes a hydrogen atom to form succinimide . It’s possible that 2,4-Dichloro-5-fluorobenzoic acid may undergo similar reactions.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,4-Dichloro-5-fluorobenzoic acid. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s reactivity and interactions with its targets .
生化分析
Biochemical Properties
2,4-Dichloro-5-fluorobenzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substances in the liver. The interaction between 2,4-Dichloro-5-fluorobenzoic acid and cytochrome P450 can lead to the inhibition or activation of the enzyme, affecting the metabolic pathways of other compounds. Additionally, this compound can bind to proteins and other biomolecules, altering their structure and function .
Cellular Effects
The effects of 2,4-Dichloro-5-fluorobenzoic acid on cells and cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This pathway is crucial for regulating cell growth, differentiation, and apoptosis. By modulating the activity of the MAPK pathway, 2,4-Dichloro-5-fluorobenzoic acid can impact gene expression and cellular metabolism. Studies have also indicated that this compound can induce oxidative stress in cells, leading to changes in cellular function and viability .
Molecular Mechanism
At the molecular level, 2,4-Dichloro-5-fluorobenzoic acid exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules, such as enzymes and receptors. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. Additionally, 2,4-Dichloro-5-fluorobenzoic acid can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4-Dichloro-5-fluorobenzoic acid can change over time. The stability of this compound is an important factor, as it can degrade under certain conditions, affecting its efficacy and potency. Long-term studies have shown that prolonged exposure to 2,4-Dichloro-5-fluorobenzoic acid can lead to cumulative effects on cellular function, including alterations in cell proliferation and apoptosis. These temporal effects are crucial for understanding the long-term impact of this compound in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 2,4-Dichloro-5-fluorobenzoic acid vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity and adverse reactions. Studies have identified threshold effects, where a certain dosage level triggers significant biological responses. High doses of 2,4-Dichloro-5-fluorobenzoic acid have been associated with hepatotoxicity, nephrotoxicity, and other systemic effects in animal models. Understanding the dosage effects is essential for determining the safe and effective use of this compound in research and potential therapeutic applications .
Metabolic Pathways
2,4-Dichloro-5-fluorobenzoic acid is involved in various metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450. This interaction can lead to the formation of metabolites, which may have different biological activities compared to the parent compound. The metabolic pathways of 2,4-Dichloro-5-fluorobenzoic acid can also influence the levels of other metabolites in the body, affecting overall metabolic flux. Additionally, the compound may interact with cofactors and other molecules involved in metabolic processes, further modulating its effects .
Transport and Distribution
The transport and distribution of 2,4-Dichloro-5-fluorobenzoic acid within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it can bind to intracellular proteins and other molecules, influencing its localization and accumulation. The distribution of 2,4-Dichloro-5-fluorobenzoic acid within tissues can vary, with higher concentrations observed in organs such as the liver and kidneys, where it undergoes metabolism and excretion .
Subcellular Localization
The subcellular localization of 2,4-Dichloro-5-fluorobenzoic acid is an important aspect of its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The subcellular localization of 2,4-Dichloro-5-fluorobenzoic acid can also affect its interactions with other biomolecules, modulating its overall biological effects .
准备方法
Synthetic Routes and Reaction Conditions: 2,4-Dichloro-5-fluorobenzoic acid can be synthesized through the saponification of 2,4-dichloro-5-fluoro-trichloromethylbenzene . Another method involves the bromination of 2,6-dichloro-3-fluorobenzonitrile followed by a Grignard reaction with carbon dioxide . This process is advantageous due to its simplicity, high yield, and cost-effectiveness .
Industrial Production Methods: Industrial production of 2,4-Dichloro-5-fluorobenzoic acid typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, making it suitable for use in pharmaceutical and chemical industries .
化学反应分析
Types of Reactions: 2,4-Dichloro-5-fluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: These reactions can modify the benzoic acid core, leading to the formation of different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions include various substituted benzoic acids and their derivatives, which have applications in pharmaceuticals and agrochemicals .
相似化合物的比较
2-Chloro-4,5-difluorobenzoic acid: This compound has similar structural features but differs in the position of chlorine and fluorine atoms.
2,4,5-Trifluorobenzoic acid: Another similar compound with three fluorine atoms attached to the benzoic acid core.
Uniqueness: 2,4-Dichloro-5-fluorobenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly valuable as an intermediate in the synthesis of antibacterial agents and other specialized chemicals .
属性
IUPAC Name |
2,4-dichloro-5-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2FO2/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZCWJHUTTSVCRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30350803 | |
| Record name | 2,4-Dichloro-5-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30350803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86522-89-6 | |
| Record name | 2,4-Dichloro-5-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30350803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Dichloro-5-fluorobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of continuous-flow processes for synthesizing 2,4-Dichloro-5-fluorobenzoic acid compared to traditional methods?
A1: Continuous-flow processes offer several advantages over traditional tank reactor methods for synthesizing BA, including:
- Enhanced Safety: The exothermic nitric acid oxidation of 2,4-dichloro-5-fluoroacetophenone (AP) to BA is better controlled in a continuous-flow system due to superior heat and mass transfer. []
- Improved Yield and Efficiency: Continuous-flow systems often result in higher product yields and require less nitric acid consumption compared to batch processes. [, ]
- Reduced Reaction Time: Continuous flow allows for faster reaction completion. [, ]
- Environmental Benefits: Continuous-flow processes generally generate less waste and are considered more environmentally friendly. [, ]
Q2: What is the role of 2,4-Dichloro-5-fluorobenzoic acid in the production of quinolone antibiotics?
A: BA serves as a crucial building block in the multi-step synthesis of quinolone antibiotics. It acts as a starting material for creating the core structure found in these drugs. Specifically, it's a key intermediate in the production of ciprofloxacin and norfloxacin. [, ]
Q3: How is the structure of 2,4-Dichloro-5-fluorobenzoic acid confirmed?
A3: The structure of BA has been characterized using various techniques including:
- X-ray crystallography: This method revealed that BA exists as inversion dimers in its crystal structure, held together by weak O—H⋯O hydrogen bonds. []
- Spectroscopic methods: Techniques such as FT-IR and ¹¹⁹Sn NMR spectroscopy have been employed to confirm the structure and analyze the bonding interactions within the molecule. []
Q4: Can you explain the significance of the dibutyltin complex of 2,4-Dichloro-5-fluorobenzoic acid in anti-tumor research?
A: Researchers have synthesized and characterized a dibutyltin complex of BA, denoted as [(2,4-Cl2-5-FC6H2C(O)OSnBu2)2O]2. [] In vitro studies demonstrated that this complex exhibits promising anti-tumor activity against two human tumor cell lines, exceeding the potency of the clinically used drug cisplatin. [] This finding highlights the potential of BA derivatives in developing novel anti-cancer therapies.
Q5: Are there any alternative synthetic routes for 2,4-Dichloro-5-fluorobenzoic acid?
A: Yes, a novel synthesis route for BA starting from m-nitrotoluene has been developed. [] This alternative method involves five steps and achieves an overall yield of 32.4%. [] This approach avoids the use of hazardous reagents like hydrogen fluoride and eliminates the need for specialized corrosion-resistant equipment, making it potentially suitable for large-scale industrial production. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-Phenyl-5-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1,2,4-oxadiazole](/img/structure/B1298468.png)
